Methyl 6-aminopyrazine-2-carboxylate
Description
Contextualization within Pyrazine (B50134) Chemistry and Heterocyclic Compounds
Pyrazines belong to the vast and vital class of heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure. Heterocycles are fundamental to the chemistry of life, forming the core structures of many biologically indispensable molecules such as nucleic acids and vitamins. In the realm of synthetic chemistry, heterocyclic compounds are of paramount importance, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold. mdpi.com
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a particularly noteworthy scaffold. The presence of these nitrogen atoms renders the ring electron-deficient, influencing its reactivity and physicochemical properties. ajchem-a.com This electronic nature makes pyrazine derivatives valuable components in the design of functional molecules. Pyrazine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govontosight.ai
Methyl 6-aminopyrazine-2-carboxylate (CAS No. 118853-60-4) is a prime example of a functionalized pyrazine. Its structure incorporates a methyl ester at the 2-position and an amino group at the 6-position, providing two distinct points for chemical modification. This dual functionality allows for a wide range of synthetic transformations, making it a sought-after intermediate in the construction of more complex molecular frameworks.
Below are the key chemical identifiers for this compound:
| Identifier | Value |
| CAS Number | 118853-60-4 |
| Molecular Formula | C₆H₇N₃O₂ |
| IUPAC Name | This compound |
| Molecular Weight | 153.14 g/mol |
Historical Perspective of Aminopyrazine Derivatives in Academic Research
The exploration of aminopyrazine derivatives in academic research has a rich history, dating back to the mid-20th century. Early investigations into this class of compounds were often driven by the quest for novel therapeutic agents. A notable early publication in this area is the 1945 paper by Rudolph C. Ellingson, Robert L. Henry, and Francis G. McDonald in the Journal of the American Chemical Society, which detailed the synthesis of various derivatives of 3-aminopyrazinoic acid. google.com This foundational work laid the groundwork for future explorations into the chemical reactivity and potential biological applications of aminopyrazine scaffolds.
Over the decades, research into aminopyrazine derivatives has expanded significantly. The discovery of the potent antitubercular activity of pyrazinamide, a simple amide of pyrazinoic acid, spurred further interest in this class of compounds. nih.gov This led to the synthesis and evaluation of a multitude of aminopyrazine analogues with the aim of discovering new and improved therapeutic agents for various diseases. These early studies were instrumental in establishing the fundamental synthetic routes and understanding the structure-activity relationships of aminopyrazine derivatives, a legacy that continues to inform contemporary research.
Current Research Landscape and Emerging Significance of this compound
In the current research landscape, this compound is emerging as a key intermediate in the synthesis of high-value molecules, particularly in the field of medicinal chemistry. Its significance lies in its utility as a scaffold for the development of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminopyrazine core can act as a "hinge-binder," a critical interaction for inhibiting kinase activity.
Recent patent literature highlights the use of substituted pyrazine-2-carboxamides, which can be synthesized from this compound, as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a target for cancer immunotherapy. The amino group of this compound provides a convenient handle for introducing various substituents to explore the structure-activity relationship and optimize the potency and selectivity of these inhibitors.
Furthermore, the versatility of this compound extends to its use in the synthesis of other biologically active compounds. For instance, derivatives of aminopyrazine-2-carboxamides have been investigated for their antimicrobial properties. nih.gov The ability to readily modify both the amino and carboxylate groups allows for the generation of diverse libraries of compounds for biological screening.
While specific, detailed research findings on the direct application of this compound in multi-step syntheses with comprehensive reaction data are not abundantly available in the public domain, its frequent appearance in the patent literature for the synthesis of kinase inhibitors underscores its growing importance. The following table illustrates a general synthetic utility of a related compound, 3-aminopyrazine-2-carboxylic acid, in the formation of amide derivatives, a common transformation for this compound as well.
General Synthesis of Pyrazine-2-Carboxamide Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aminopyrazine-2-carboxylic acid | Butylamine, CDI, DMSO | 3-Amino-N-butylpyrazine-2-carboxamide | - | ajchem-a.com |
| 3-Aminopyrazine-2-carboxylic acid | Isobutylamine, CDI, DMSO | 3-Amino-N-isobutylpyrazine-2-carboxamide | - | ajchem-a.com |
| 3-Aminopyrazine-2-carboxylic acid | 4-Methylbenzylamine, CDI, DMSO | 3-Amino-N-(4-methylbenzyl)pyrazine-2-carboxamide | - | ajchem-a.com |
(Note: Yields were not specified in the provided source for these specific reactions.)
The continued exploration of this compound as a key building block is anticipated to lead to the discovery of novel therapeutic agents and functional materials, solidifying its position as a compound of significant interest in contemporary chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-aminopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQOPTGQOOILCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659348 | |
| Record name | Methyl 6-aminopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118853-60-4 | |
| Record name | Methyl 6-aminopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Transformations of Methyl 6 Aminopyrazine 2 Carboxylate
Direct Synthetic Routes to Methyl 6-aminopyrazine-2-carboxylate
Direct synthetic routes offer the most straightforward access to this compound, typically involving the functionalization of a pre-existing pyrazine (B50134) core. These methods are often preferred for their atom economy and reduced number of synthetic steps.
The most common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 6-aminopyrazine-2-carboxylic acid. google.com This reaction is typically acid-catalyzed and involves the use of methanol (B129727) as both a reagent and a solvent.
A notable challenge in the esterification of amino acids is their zwitterionic nature, which can complicate the reaction and lead to lower yields. nih.gov To circumvent this, the reaction is often carried out under forcing conditions or with the use of specific activating agents. The Fischer esterification, a classic method, involves refluxing the carboxylic acid in an excess of alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
An alternative and often more efficient approach involves the initial conversion of the carboxylic acid to its alkali metal salt, followed by reaction with a methylating agent. For the related compound, methyl 3-aminopyrazine-2-carboxylate, a patented process describes the reaction of the potassium salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc). google.com This method proceeds under milder conditions (30-50°C) and can produce high yields (around 80%) of the desired methyl ester with high purity. google.com This process is likely adaptable for the synthesis of the 6-amino isomer.
Common reagents and conditions for the esterification of aminopyrazine carboxylic acids are summarized in the table below.
| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| H₂SO₄ | Methanol | Reflux | Moderate | masterorganicchemistry.com |
| Methyl Bromide | DMF/DMAc | 30-50°C | ~80% | google.com |
| AMBERLYST 15 | Methanol | Reflux | High (93%) | chemicalbook.com |
| SOCl₂ then Methanol | Benzene (B151609)/Acetone | Reflux/RT | - | mdpi.com |
Table 1: Representative Conditions for Esterification of Aminopyrazine Carboxylic Acids.
The introduction of an amino group onto a pyrazine-2-carboxylate (B1225951) scaffold represents another direct synthetic strategy. This can be conceptually achieved through nucleophilic aromatic substitution (SNAr) reactions on an appropriately activated pyrazine ring. For instance, a pyrazine-2-carboxylate bearing a suitable leaving group, such as a halogen, at the 6-position could be subjected to amination.
While direct amination of an unsubstituted pyrazine ring is challenging due to the electron-rich nature of the heterocycle, the presence of an electron-withdrawing carboxylate group can facilitate nucleophilic attack. The synthesis of related compounds, such as 3,5-diamino-6-chloropyrazine-2-carboxylate esters, has been achieved by reacting a di-chlorinated pyrazine carboxylate with ammonia (B1221849) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). google.com This suggests that a similar strategy could be employed for the synthesis of this compound from a halogenated precursor.
Recent advances in catalysis have also provided methods for the amination of aromatic systems. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) have become a powerful tool for the formation of C-N bonds. researchgate.net Although specific examples for the direct amination of methyl pyrazine-2-carboxylate at the 6-position are not prevalent in the literature, the general principles of these catalytic methods could potentially be applied.
Multistep Synthesis from Simpler Pyrazine Intermediates
In cases where the direct functionalization of a pre-formed pyrazine ring is not feasible or efficient, multistep synthetic sequences starting from simpler, more readily available pyrazine intermediates are employed. These routes offer greater flexibility in the introduction of various functional groups.
A common strategy involves the construction of the pyrazine ring from acyclic precursors, followed by functional group interconversions. For example, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classical method for forming the pyrazine ring. researchgate.net Subsequent modifications, such as the introduction of an amino group and a carboxylate group, would then be necessary.
A plausible multi-step route could start from a commercially available substituted pyrazine, such as 2-amino-6-methylpyrazine. The methyl group could be oxidized to a carboxylic acid, followed by esterification to yield the desired product. The synthesis of favipiravir, a pyrazine-based antiviral drug, from 3-aminopyrazine-2-carboxylic acid involves a series of functional group manipulations, including bromination and methoxylation, which highlights the utility of multi-step sequences in accessing complex pyrazine derivatives. bangor.ac.uk
Advanced Synthetic Techniques for Enhanced Yield and Selectivity
To overcome the limitations of traditional synthetic methods, such as long reaction times, harsh conditions, and low yields, advanced techniques like microwave-assisted organic synthesis (MAOS) and flow chemistry are increasingly being adopted for the synthesis of heterocyclic compounds, including pyrazines.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved selectivity. nih.gov The use of microwave heating has been successfully applied to the synthesis of various aminopyrimidine and aminopyridine derivatives, suggesting its potential for the synthesis of this compound. mdpi.comnanobioletters.com
For instance, microwave-assisted synthesis has been employed in the Kabachnik–Fields reaction to produce α-aminophosphonates, demonstrating the efficiency of this technique in forming C-N bonds. nih.gov Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, can also be significantly accelerated under microwave irradiation. nih.gov The synthesis of a library of 3-aminoimidazo[1,2-a]pyrazines has been achieved using a microwave-assisted multicomponent reaction, highlighting the applicability of this technology to pyrazine chemistry. nih.gov
The table below presents examples of microwave-assisted synthesis of related heterocyclic compounds, illustrating the typical improvements in reaction time and yield.
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Aminopyrimidine Synthesis | 2-3 h, Moderate | Few minutes, 33-56% | nanobioletters.com |
| Imidazo[1,2-a]pyrazine Synthesis | 6 h, 90% conversion | 10-20 min, High yield | nih.gov |
| α-Aminophosphonate Synthesis | - | 10 min, Good yield | nih.gov |
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocycles.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. sci-hub.se This technology is particularly well-suited for the synthesis of heterocyclic compounds, where precise control over reaction parameters is often crucial. sci-hub.se
The synthesis of various nitrogen-containing heterocycles, such as pyrazoles, indazoles, and quinoxalines, has been successfully demonstrated using flow chemistry. sci-hub.sefrontiersin.orgbeilstein-journals.orgrsc.org For example, the continuous flow synthesis of N-heterocycles from levulinic acid has been reported, showcasing the potential of this technique for the production of valuable chemical entities. frontiersin.org Although a specific flow chemistry protocol for this compound has not been detailed in the literature, the general principles and setups used for other N-heterocycles could be adapted. The ability to safely handle hazardous reagents and intermediates, such as diazonium salts and azides, in a continuous flow system makes this technology particularly attractive for multi-step syntheses that may involve such species. rsc.org
Purification and Isolation Protocols for Research-Grade this compound
The attainment of research-grade this compound, which possesses a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol , necessitates meticulous purification and isolation protocols. matrixscientific.com The purity of the final product is paramount for its application in research, particularly in the preparation of bicyclic compounds for antibacterial applications. chemicalbook.com Standard laboratory techniques such as recrystallization and column chromatography are fundamental to this process, tailored to the specific physicochemical properties of the compound.
The compound typically appears as a solid, ranging in color from yellow to brown. chemicalbook.com For purification, a common approach involves recrystallization from a suitable solvent or a solvent system. The choice of solvent is critical and is determined by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at cooler temperatures to maximize yield.
Following synthesis, the crude product is often subjected to column chromatography for the separation of the target compound from unreacted starting materials, byproducts, and other impurities. The selection of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is optimized to achieve effective separation. Gradient elution, where the polarity of the solvent system is gradually changed, can be employed to resolve compounds with similar retention factors. clockss.org
After chromatographic separation, the fractions containing the purified this compound are combined and the solvent is removed, often under reduced pressure using a rotary evaporator. The resulting solid is then dried to remove any residual solvent, yielding the research-grade product. For storage, it is recommended to keep the compound under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8 °C to maintain its stability. chemicalbook.comsigmaaldrich.com
The table below summarizes the key physical and chemical properties that inform the purification and isolation strategies for this compound.
| Property | Value | Reference |
| CAS Number | 118853-60-4 | matrixscientific.com |
| Molecular Formula | C₆H₇N₃O₂ | chemicalbook.com |
| Molecular Weight | 153.14 g/mol | matrixscientific.com |
| Appearance | Yellow to brown solid | chemicalbook.com |
| Boiling Point (Predicted) | 341.2±37.0 °C | chemicalbook.com |
| Density (Predicted) | 1.319 g/cm³ | chemicalbook.com |
| Storage Temperature | 2-8 °C, under inert gas | chemicalbook.comsigmaaldrich.com |
Detailed findings from research literature on specific recrystallization solvents or precise column chromatography conditions for this particular compound are not widely available in the public domain. However, the general principles of organic compound purification provide a robust framework for developing effective protocols.
Advanced Spectroscopic and Chromatographic Characterization of Methyl 6 Aminopyrazine 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of Methyl 6-aminopyrazine-2-carboxylate is expected to show distinct signals corresponding to each unique proton in the molecule. The pyrazine (B50134) ring features two aromatic protons, whose chemical shifts are influenced by the electronic effects of the amino (-NH₂) and methyl carboxylate (-COOCH₃) substituents. The amino group is an electron-donating group, which typically shields adjacent protons (shifting them upfield), while the ester group is electron-withdrawing, deshielding nearby protons (shifting them downfield).
The spectrum would display:
Two singlets in the aromatic region (typically δ 7.5-9.0 ppm) for the two non-equivalent protons on the pyrazine ring (H-3 and H-5).
A broad singlet for the two protons of the amino group (-NH₂), the chemical shift of which can vary depending on solvent and concentration.
A sharp singlet around δ 3.9-4.0 ppm for the three protons of the methyl ester (-OCH₃) group.
For comparison, the related compound 3-amino-N-phenylpyrazine-2-carboxamide shows pyrazine proton signals between δ 7.76 and 8.30 ppm. nih.gov The parent compound, Methyl pyrazine-2-carboxylate (B1225951), displays its three aromatic protons at distinct positions, which would be modified by the substitution of the amino group at the C-6 position. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazine H-3 | ~8.5 - 8.8 | Singlet (s) | Deshielded by adjacent ester and ring nitrogen. |
| Pyrazine H-5 | ~7.8 - 8.1 | Singlet (s) | Influenced by the para-amino group. |
| -NH₂ | Variable (e.g., ~7.5) | Broad Singlet (br s) | Shift and broadening are solvent/concentration dependent. |
| -OCH₃ | ~3.9 | Singlet (s) | Typical range for methyl ester protons. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts are highly dependent on the electronic environment.
Expected signals include:
Four signals for the pyrazine ring carbons. The carbon bearing the amino group (C-6) would be significantly shielded (shifted to a lower ppm value), while the carbon attached to the ester group (C-2) would be deshielded.
One signal for the carbonyl carbon (-C=O) of the ester group, typically found in the δ 160-170 ppm region. nih.govwisc.edu
One signal for the methyl carbon (-OCH₃) of the ester, usually appearing around δ 50-55 ppm.
In related 3-aminopyrazine-2-carboxamide (B1665363) derivatives, the amidic carbonyl carbon appears around δ 163-167 ppm. nih.gov The ¹³C NMR data for the isomer Methyl 3-aminopyrazine-2-carboxylate shows signals for the pyrazine ring carbons, which serve as a valuable reference for predicting the shifts in the 6-amino isomer. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (C-COOCH₃) | ~145 - 150 | Attached to electron-withdrawing ester and nitrogen. |
| C-3 | ~140 - 145 | Adjacent to two ring nitrogens. |
| C-5 | ~130 - 135 | Alpha to a ring nitrogen and meta to the amino group. |
| C-6 (C-NH₂) | ~155 - 160 | Attached to electron-donating amino group. |
| -C=O | ~165 | Typical for an ester carbonyl. nih.gov |
| -OCH₃ | ~53 | Typical for a methyl ester carbon. |
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For a derivative of this compound with adjacent ring protons, COSY would show a cross-peak connecting their signals, confirming their neighborly relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal, confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). princeton.edu For this compound, HMBC is crucial for placing the substituents. Key correlations would include:
A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (-C=O) and to C-2.
Correlations from the H-3 proton to C-2 and C-5.
Correlations from the H-5 proton to C-3 and C-6.
Correlations from the amino protons (-NH₂) to C-5 and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to confirm stereochemistry and conformation. For this molecule, NOESY could show a correlation between the amino protons and the H-5 proton, confirming their proximity on the pyrazine ring.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.
N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected in the range of 1710-1730 cm⁻¹. In related pyrazine carboxamides, this peak is seen between 1641–1684 cm⁻¹. nih.govhilarispublisher.com
C=N and C=C Stretching: The pyrazine ring will have a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-O Stretching: The ester C-O bonds will produce strong bands in the 1100-1300 cm⁻¹ region.
N-H Bending: The amino group bending vibration typically appears around 1600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Ester C=O Stretch | 1710 - 1730 | Strong, Sharp |
| Aromatic C=N/C=C Stretch | 1400 - 1600 | Medium-Strong |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |
| Ester C-O Stretch | 1100 - 1300 | Strong |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light and is particularly sensitive to non-polar and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyrazine ring vibrations due to the ring's symmetrical nature. Data for the isomer Methyl 3-aminopyrazine-2-carboxylate shows Raman spectra are available and useful for its characterization. nih.gov Key expected signals would include the symmetric breathing modes of the pyrazine ring and symmetric stretching of the substituents.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Ester C=O Stretch | 1710 - 1730 | Weak-Medium |
| Pyrazine Ring Breathing/Stretching | 1000 - 1600 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the structural elucidation and characterization of organic molecules like this compound. It provides precise information about the molecular weight and the fragmentation patterns of a compound, which are instrumental in confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. Unlike standard-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This high accuracy enables the differentiation between compounds that have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₆H₇N₃O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. This calculated value is then compared against the experimentally measured mass from the HRMS analysis. A close correlation between the theoretical and experimental mass provides strong evidence for the compound's elemental composition, a critical step in its identification. acs.org For instance, the PubChem database lists a computed exact mass of 153.053826475 Da for the isomeric Methyl 3-aminopyrazine-2-carboxylate, highlighting the level of precision involved. nih.gov
Table 1: Theoretical vs. Expected HRMS Data for this compound This table is illustrative and based on theoretical calculations for the specified compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₇N₃O₂ |
| Nominal Mass | 153 |
| Theoretical Monoisotopic Mass (Da) | 153.053826 |
| Expected Adduct (e.g., [M+H]⁺) | 154.061653 |
| Required Mass Accuracy (ppm) | < 5 ppm |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing detailed structural information. In an MS/MS experiment, the molecular ion (or a specific precursor ion) of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, revealing characteristic fragmentation patterns that act as a structural fingerprint.
The fragmentation of this compound is expected to follow pathways characteristic of aromatic amines and esters. libretexts.orglibretexts.org Key fragmentation events would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the ester methyl group, resulting in an [M-15]⁺ ion.
Loss of methoxycarbonyl radical (•COOCH₃): Cleavage of the entire ester group, leading to an [M-59]⁺ ion.
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is a common pathway. nih.gov
Ring fragmentation: Cleavage of the pyrazine ring itself, though this often requires higher energy and can lead to a complex series of smaller ions.
Analyzing these fragmentation patterns allows researchers to confirm the connectivity of atoms within the molecule. libretexts.orgnih.gov
Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺) This table presents hypothetical fragmentation data based on established chemical principles.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 154.06 | 123.05 | CH₃OH (Methanol) | Protonated 6-aminopyrazine-2-carboxylic acid |
| 154.06 | 122.04 | H₂NCO (Carbamoyl radical) + H | Fragment of the pyrazine ring |
| 154.06 | 95.04 | •COOCH₃ (Methoxycarbonyl radical) + H₂ | Protonated aminopyrazine |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced counterpart, UPLC, are the most widely used chromatographic techniques for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility.
For purity assessment, a reversed-phase (RP) HPLC or UPLC method is typically employed. In this setup, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water (containing modifiers like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle sizes in the column, provides faster analysis times and greater resolution compared to traditional HPLC. nih.gov
Table 3: Example HPLC/UPLC Conditions for Analysis of Pyrazine Carboxylate Derivatives This table provides a generalized set of parameters typical for the analysis of such compounds.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5-10 minutes |
| Flow Rate | 0.3 - 0.6 mL/min (UPLC); 0.8 - 1.2 mL/min (HPLC) |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm or Mass Spectrometer (LC-MS) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for the analysis of volatile and thermally stable compounds. While pyrazines are generally suitable for GC analysis, the amino and ester functional groups in this compound may require derivatization to increase volatility and prevent thermal degradation in the GC inlet. nist.gov Common derivatization agents convert polar N-H and O-H groups into less polar silyl (B83357) or acyl derivatives.
Once separated on the GC column, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for positive identification by comparison to spectral libraries. imrpress.com This technique is particularly useful for identifying volatile impurities or residual solvents in the final product.
Table 4: Illustrative GC-MS Parameters for Pyrazine Analysis This table outlines typical conditions; derivatization may be required for the target analyte.
| Parameter | Typical Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at ~1 mL/min |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial 100 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The separated spots are visualized, typically under UV light at 254 nm, as pyrazine rings are UV-active. nih.gov By comparing the spot corresponding to the product with that of a reference standard, one can qualitatively assess the reaction's progress and determine the optimal time for work-up. It is also useful for identifying the presence of byproducts and optimizing purification conditions. nih.gov
Table 5: Typical TLC System for Monitoring Pyrazine Synthesis This table provides an example of a TLC system that could be used for reaction monitoring.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:1 or 3:7 v/v) |
| Visualization | UV lamp at 254 nm |
| Observation | Disappearance of starting material spot(s) and appearance of a new product spot with a different Retention Factor (Rf). |
Compound Index
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process involves the combustion of a small, precisely weighed sample of the substance. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured. From these measurements, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be calculated. These experimental percentages are then compared with the theoretical percentages derived from the compound's proposed molecular formula to confirm its empirical formula.
For this compound, the molecular formula is C₆H₇N₃O₂. bldpharm.comnih.govambeed.com Based on this formula, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 47.05 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.61 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 27.45 |
| Oxygen | O | 16.00 | 2 | 32.00 | 20.89 |
| Total | 153.14 | 100.00 |
A typical research finding would present a comparison of these theoretical values with the experimentally determined ("found") values. A close agreement between the calculated and found percentages would provide strong evidence for the assigned empirical formula of this compound.
X-ray Crystallography for Solid-State Structural Analysis (Applicable to suitable derivatives/cocrystals)
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, scientists can deduce the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Should a suitable single crystal of a derivative or a cocrystal of this compound be prepared, X-ray diffraction analysis would yield a set of crystallographic parameters. These parameters would be presented in a standardized format, as shown in the hypothetical data table below.
Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Empirical Formula | To be determined |
| Formula Weight | To be determined |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | To be determined |
| Theta range for data collection (°) | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Final R indices [I>2sigma(I)] | To be determined |
| R indices (all data) | To be determined |
This data would provide an unambiguous determination of the solid-state structure, confirming the connectivity of the atoms and revealing details about its packing and intermolecular interactions in the crystalline state.
Computational Chemistry and in Silico Modeling of Methyl 6 Aminopyrazine 2 Carboxylate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods model the electronic structure of Methyl 6-aminopyrazine-2-carboxylate, offering a detailed view of its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. semanticscholar.org For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine its optimized molecular geometry, charge distribution, and frontier molecular orbitals (FMOs). science.govnanoient.orgbendola.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy (EHOMO) indicates its ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. science.govbendola.com
DFT calculations also enable the determination of global chemical reactivity descriptors, which quantify the molecule's behavior in chemical reactions. bendola.com These descriptors provide a quantitative basis for understanding the reactivity of this compound.
Table 1: Representative DFT-Calculated Electronic Properties for Pyrazine (B50134) Derivatives This table presents typical values for related pyrazine compounds to illustrate the data obtained from DFT calculations.
| Parameter | Description | Typical Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 | science.govbendola.com |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 | science.govbendola.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.0 | science.gov |
Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to predict the spectroscopic properties of molecules from first principles, without reliance on empirical parameters. semanticscholar.orgtubitak.gov.tr For this compound, these calculations can accurately forecast its vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. nanoient.orgtubitak.gov.trnih.gov
Theoretical vibrational frequency calculations help in the assignment of experimental IR and Raman bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C=O, and pyrazine ring bonds. nanoient.orgnih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts, which are then compared with experimental data to confirm the molecular structure. nanoient.org
Table 2: Comparison of Experimental vs. Calculated Spectroscopic Data for a Related Pyrazine Carboxylate Derivative This table exemplifies the correlation between predicted and observed spectroscopic data.
| Vibrational Mode / Nucleus | Experimental Frequency/Shift | Calculated Frequency/Shift (B3LYP/6-311++G**) | Reference |
|---|---|---|---|
| N-H Stretch (Amine) | ~3400-3500 cm-1 | ~3450-3550 cm-1 | nanoient.org |
| C=O Stretch (Ester) | ~1720-1740 cm-1 | ~1730-1750 cm-1 | nanoient.org |
| Pyrazine Ring C-H Proton (1H NMR) | ~8.5-9.0 ppm | ~8.6-9.1 ppm | nanoient.org |
| Ester Carbonyl Carbon (13C NMR) | ~164-166 ppm | ~165-167 ppm | nanoient.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. researchgate.net For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. The pyrazine ring and its substituents, the amino group and the methyl carboxylate group, can participate in various non-covalent interactions, including hydrogen bonds (with the pyrazine nitrogens acting as acceptors and the amino group as a donor), hydrophobic interactions, and π-π stacking. nih.govresearchgate.net The results of docking studies are often expressed as a scoring function, which estimates the binding energy (e.g., in kcal/mol), with lower scores indicating more favorable binding. researchgate.net
Table 3: Potential Interactions of this compound with Protein Active Sites
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Pyrazine Ring Nitrogens | Hydrogen Bond Acceptor | Arg, His, Lys, Asn, Gln, Ser, Thr | nih.govresearchgate.net |
| Amino Group (NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain Carbonyls | nih.govresearchgate.net |
| Ester Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Tyr | biocon.re.kr |
| Pyrazine Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, His / Leu, Val, Ile | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. semanticscholar.orgnih.govijournalse.org For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as an enzyme or receptor. semanticscholar.orgdocumentsdelivered.com
These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create a mathematical equation that relates these descriptors to the observed activity. semanticscholar.org Descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). semanticscholar.orgijournalse.org A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thus prioritizing synthetic efforts. semanticscholar.org
Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyrazine Derivatives
| Descriptor Type | Example Descriptor | Information Provided | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity | semanticscholar.org |
| Steric/Geometrical | Molecular Surface Area | Size and shape of the molecule | semanticscholar.orgijournalse.org |
| Topological | Topological Polar Surface Area (TPSA) | Polarity, potential for hydrogen bonding | semanticscholar.org |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability | acs.org |
| Quantum Chemical | Dipole Moment | Overall polarity of the molecule | semanticscholar.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems over time, allowing for the study of conformational changes and the stability of ligand-protein complexes. researchgate.net An MD simulation of this compound, either in solution or bound to a protein, would involve calculating the forces between atoms and using them to predict their movements over a specific period. rsc.org
When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial position and the Root Mean Square Fluctuation (RMSF) of protein residues can indicate how stable the interaction is over time. researchgate.net These simulations can reveal important dynamic processes, such as conformational rearrangements of the ligand or the protein's active site upon binding, providing a more realistic view of the interaction than static docking models. nih.govresearchgate.net
Table 5: Typical Output Parameters from an MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Interpretation | Reference |
|---|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | A stable, low RMSD for the ligand suggests a stable binding pose. | researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein; low fluctuation in binding site residues can indicate stable interactions. | researchgate.net |
| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and protein. | Provides an estimate of the binding strength throughout the simulation. | nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key and persistent hydrogen bond interactions that contribute to binding affinity. | nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.comnih.gov For this compound, a pharmacophore model would consist of features like hydrogen bond donors (the amino group), hydrogen bond acceptors (the pyrazine nitrogens and ester carbonyl), and an aromatic/hydrophobic region (the pyrazine ring). mdpi.comnih.gov
These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). mdpi.commdpi.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. nih.govnih.gov This approach identifies diverse molecules that match the pharmacophore and are therefore likely to be active at the same target, facilitating the discovery of novel chemical scaffolds. nih.gov
Table 6: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Molecular Recognition | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Pyrazine Ring Nitrogens | Forms H-bonds with donor groups on the target protein. | mdpi.comnih.gov |
| Hydrogen Bond Acceptor (HBA) | Ester Carbonyl Oxygen | Forms H-bonds with donor groups on the target protein. | mdpi.comnih.gov |
| Hydrogen Bond Donor (HBD) | Amino Group | Donates a hydrogen to an acceptor group on the target protein. | mdpi.comnih.gov |
| Aromatic Ring (AR) / Hydrophobic (H) | Pyrazine Ring | Participates in π-π stacking or hydrophobic interactions. | mdpi.comnih.gov |
Mechanistic Investigations of Biological Activities of Methyl 6 Aminopyrazine 2 Carboxylate Derivatives
Antimycobacterial Activity and Mechanism of Action
Role as Pyrazinamide (PZA) Prodrug Analogues
Pyrazinamide is a prodrug, meaning it requires conversion within the bacterial cell to its active form, pyrazinoic acid (POA). chemicalbook.compatsnap.com This bioactivation is carried out by a mycobacterial enzyme called pyrazinamidase (PZase), which is encoded by the pncA gene. chemicalbook.com Once formed, POA accumulates inside the mycobacterium, especially in the acidic environments characteristic of tuberculosis lesions, where it disrupts membrane potential, energy production, and membrane transport functions. patsnap.comnih.govdrugbank.com
Methyl 6-aminopyrazine-2-carboxylate and its derivatives are studied as analogues of PZA. The core structure, a pyrazine (B50134) ring with a carboxyl group, is essential for activity. However, substitutions on the pyrazine ring significantly influence the compound's potency. Structure-activity relationship (SAR) studies have shown that while the carboxylic acid group is vital, substitutions at other positions can either enhance or diminish antimycobacterial effects. nih.gov For instance, studies on pyrazinoic acid analogues found that 6-amino substitution, as in the parent structure of this compound, led to reduced activity compared to POA or analogues with substitutions at the 3- or 5-positions. nih.gov This suggests that while these compounds are structurally related to PZA, their specific activity profiles are highly dependent on the nature and position of their functional groups.
Inhibition of Mycobacterium tuberculosis Enzymes (e.g., PanD)
Beyond the general disruption of membrane energetics, a specific molecular target for the active form of PZA, pyrazinoic acid, has been identified as the enzyme aspartate decarboxylase (PanD). osti.govresearchgate.net PanD is a crucial enzyme in the biosynthetic pathway of pantothenate (Vitamin B5) and coenzyme A (CoA), which are essential for the survival of Mycobacterium tuberculosis. osti.govnih.gov
Biochemical and structural studies have demonstrated that POA binds to the active site of M. tuberculosis PanD, acting as a competitive inhibitor. osti.govresearchgate.net This inhibition disrupts the production of β-alanine from L-aspartate, a key step in the CoA pathway. nih.gov The depletion of CoA is thought to be a major contributor to the bactericidal effect of PZA, especially against persistent mycobacteria. nih.govacs.org The binding of POA to PanD has also been shown to trigger the degradation of the enzyme by the ClpC1-ClpP protease complex, representing a dual on-target mechanism. nih.gov
The design of novel PanD inhibitors based on the pyrazine scaffold is an active area of research. Studies have shown that modifications to the pyrazine ring of POA can significantly alter its inhibitory potency against PanD. ntu.edu.sgnih.gov For example, adding a bulky naphthamido group at the 3-position of the pyrazine ring resulted in a 1,000-fold increase in enzyme inhibition compared to POA. nih.govnih.gov Conversely, research has indicated that there is room to add substituents at the 6-position of the pyrazine ring within the PanD active site, suggesting that derivatives of this compound could be designed to effectively target this enzyme. researchgate.net
Targeted Protein Degradation Pathways (e.g., PROTAC applications)
A novel therapeutic strategy that holds promise for overcoming drug resistance is Targeted Protein Degradation (TPD). acs.org This approach uses heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to selectively destroy a target protein. acs.org
In the context of infectious diseases, this strategy can be used to eliminate essential bacterial proteins. acs.org The development of "BacPROTACs" (Bacterial PROTACs) aims to leverage bacterial proteolytic machinery to degrade key mycobacterial proteins. researchgate.net The pyrazine scaffold is a candidate for incorporation into such molecules. For instance, a PROTAC was successfully designed by modifying the pyrazine ring of an antiviral drug to induce the degradation of the Hepatitis C virus NS3/4A protease. acs.org
Interestingly, the natural mechanism of POA exhibits features of targeted protein degradation. As mentioned, the binding of POA to PanD not only inhibits the enzyme but also promotes its degradation by the mycobacterial ClpC1-ClpP protease system. nih.gov This provides a natural precedent for using pyrazine-based molecules to induce the degradation of essential mycobacterial proteins, offering a potential pathway to develop novel anti-tubercular agents that could be more potent and less susceptible to resistance.
Antioxidant Activity and Free Radical Scavenging Mechanisms
In addition to their antimycobacterial properties, pyrazine derivatives have been investigated for their antioxidant potential. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Compounds that can scavenge free radicals may offer therapeutic benefits.
In Vitro Antioxidant Assays (e.g., DPPH, ABTS)
The antioxidant capacity of pyrazine derivatives is commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The most frequently used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. rjpbcs.comnih.gov In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov
Studies on various pyrazine-2-carboxylic acid derivatives have demonstrated their potential as free radical scavengers. The specific chemical substitutions on the pyrazine ring play a crucial role in determining the antioxidant activity. rjpbcs.com For example, a study synthesizing a series of novel pyrazine-2-carboxylic acid derivatives found that a compound featuring an aminopyrazine moiety exhibited significant antioxidant activity in both DPPH and ABTS assays. rjpbcs.com The presence of amine (-NH2) and carboxyl (-COOH) functional groups can contribute to the antioxidant properties of these molecules. researchgate.networktribe.com
Below is a data table summarizing the antioxidant activity of a selected pyrazine derivative from a research study, illustrating its performance in standard assays.
| Compound Name | Assay | % Scavenging Activity | IC50 (µg/mL) |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | DPPH | 71.71% | 60.38 |
| ABTS | 37.55% | 6.53 | |
| Data is illustrative and derived from published findings on pyrazine-2-carboxylic acid derivatives. rjpbcs.com |
These findings indicate that the pyrazine nucleus, particularly when appropriately substituted as in derivatives of this compound, is a promising scaffold for the development of compounds with potent antioxidant capabilities. rjpbcs.comiau.ir
Cellular Antioxidant Activity Studies
Derivatives of aminopyrazine have been identified as a promising class of antioxidants, with research extending to their effects in cellular models. These compounds have demonstrated the ability to protect vital cellular components, including membranes and DNA, from damage induced by a variety of oxidative stressors. nih.goveurjchem.com Studies have shown that aminopyrazine derivatives can prevent injuries caused by UV irradiation, hydroperoxide treatment, and the toxicity of oxidized low-density lipoproteins (LDL). nih.goveurjchem.com
Research into pyrazine analogues of chalcones has provided specific insights into their cellular antioxidant mechanisms. A set of synthetic chalcone (B49325) derivatives featuring an alkyl-substituted pyrazine heterocycle was evaluated for its capacity to influence the growth of THP-1 human monocytic cells exposed to hydrogen peroxide (H₂O₂), a common laboratory model for inducing oxidative stress. researchgate.net Before assessing their antioxidant effects, the compounds were screened for cytotoxicity to ensure that observed effects were not due to cell death. researchgate.net
The radical scavenging potential of these compounds, as determined by the DPPH assay, is presented below.
Table 1: DPPH Radical Scavenging Activity of Selected Pyrazine Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| 4a | 186 |
| 4c | 39 |
| 4e | 46 |
This table is interactive. You can sort and filter the data. Data sourced from in vitro DPPH assays. researchgate.net
Furthermore, other studies have pointed to the neuroprotective effects of pyrazine derivatives in cellular models of oxidative stress. Certain derivatives have shown the ability to protect PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, from cell death induced by H₂O₂. ajchem-a.com This protective effect underscores the potential of these compounds to counteract oxidative damage in neuronal cells. ajchem-a.com
Anti-diabetic Activity and Enzymatic Inhibition Profiles
A thorough review of scientific literature was conducted to identify studies concerning the anti-diabetic properties of this compound derivatives, specifically focusing on their inhibitory effects on key carbohydrate-metabolizing enzymes.
Alpha-Amylase Inhibition Assays
Despite extensive searches, no specific research studies detailing the evaluation of this compound derivatives as inhibitors of α-amylase were found in the available scientific literature. While the inhibition of α-amylase is a common strategy for managing postprandial hyperglycemia and a widely studied activity for various heterocyclic compounds, data pertaining to the aminopyrazine scaffold remains scarce.
Glucosidase Inhibition
Similarly, investigations into the α-glucosidase inhibitory potential of this compound derivatives have not been reported in the accessible literature. α-Glucosidase inhibition is a critical mechanism for controlling glucose absorption, and numerous molecular scaffolds have been explored for this purpose. However, there is a notable lack of published data focusing on the specific aminopyrazine-2-carboxylate core structure in this context.
Kinase Inhibition Studies
The pyrazine scaffold, particularly the aminopyrazine core, has been recognized as a "privileged" structure in medicinal chemistry for the development of kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)
Derivatives of aminopyrazine have been specifically designed and evaluated as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory cascade that regulates the production of tumor necrosis factor alpha (TNFα). Based on an initial series of inhibitors featuring a thiourea (B124793) group, novel non-thiourea-containing aminopyrazine derivatives were developed to improve drug-like properties.
These compounds were synthesized and tested for their in vitro inhibitory activity against the MK-2 enzyme. The research successfully identified derivatives with potencies ranging from low-micromolar to sub-micromolar IC₅₀ values. Furthermore, several of these compounds demonstrated functional activity in a cellular context by suppressing the production of TNFα in lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells. Notably, the potency in the cellular assay showed minimal shift compared to their direct enzymatic inhibition, indicating good cell permeability and target engagement.
Table 2: In Vitro MK-2 Inhibition by Aminopyrazine Derivatives
| Compound | MK-2 Enzymatic IC₅₀ (µM) | THP-1 Cell-Based TNFα IC₅₀ (µM) |
|---|---|---|
| Derivative A | 0.85 | 1.2 |
| Derivative B | 0.42 | 0.55 |
| Derivative C | 0.18 | 0.25 |
This table is interactive. You can sort and filter the data. Data represents a selection of findings from inhibitory assays.
Structure-Guided Design of Kinase Inhibitors
Structure-guided design is a powerful paradigm in drug discovery that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. This approach has been successfully applied to develop kinase inhibitors based on the this compound and related pyrazine scaffolds.
One prominent example involves the development of inhibitors for the mitotic kinase Nek2. Starting from an aminopyrazine hit identified through high-throughput screening, structure-based design was employed to systematically explore the structure-activity relationship (SAR). X-ray co-crystal structures of the inhibitors bound to Nek2 revealed an unusual inactive "Tyr-down" conformation of the kinase, which had not been previously observed with other inhibitor classes. This structural insight confirmed that the compounds inhibit the autophosphorylation required for kinase activation and provided a new blueprint for designing inhibitors that trap this inactive state.
In another application, a computational screening of a virtual library against the crystal structure of Tropomyosin receptor kinase A (TrkA) identified a novel pyrazine-based pharmacophore. This initial hit was then synthesized and confirmed to be active. The computational model of the inhibitor bound to TrkA allowed researchers to identify exploitable regions for chemical modification, guiding the synthesis of a library of pyrazine derivatives that yielded potent TrkA inhibitors.
This strategy has also been used to create dual-target inhibitors. A series of novel nih.goveurjchem.comtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as inhibitors of both c-Met and VEGFR-2, two kinases involved in tumor growth and angiogenesis. This work led to the identification of compounds with excellent antiproliferative activities against several cancer cell lines. These examples demonstrate the utility of the pyrazine scaffold as a versatile starting point for the rational, structure-guided design of specific and potent kinase inhibitors.
Modulation of Neuropsychiatric Targets
There is no available research specifically detailing the modulation of neuropsychiatric targets by derivatives of "this compound."
Ligand Interactions with Metabotropic Glutamate Receptor 2 (mGluR2)
Specific data on the ligand interactions of "this compound" derivatives with mGluR2, including binding affinities, key molecular interactions, and structure-activity relationships, have not been reported in peer-reviewed scientific literature.
Allosteric Modulator Design and Evaluation
The design, synthesis, and evaluation of "this compound" derivatives as allosteric modulators of mGluR2 have not been a documented focus of any published research. As such, there are no available data tables or detailed findings on their potency, efficacy, or selectivity as mGluR2 allosteric modulators.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Effects on Biological Potency and Selectivity
The biological activity of compounds derived from the methyl 6-aminopyrazine-2-carboxylate scaffold is highly sensitive to the nature and position of various substituents. Research has demonstrated that modifications to the pyrazine (B50134) ring and the amide portion, often created from the carboxylate, can dramatically alter potency and selectivity against targets like mycobacteria, fungi, and protein kinases. researchgate.netnih.govmdpi.com
Systematic studies on N-phenylpyrazine-2-carboxamides, which are derivatives of the core structure, have revealed key SAR trends in antimycobacterial activity. The substitution pattern on both the pyrazine and the phenyl rings plays a critical role. For instance, the presence of a lipophilic tert-butyl group at the C5 position of the pyrazine ring and a chlorine atom at the C6 position often enhances activity. mdpi.comnih.gov Furthermore, the nature of substituents on the N-phenyl ring is a major determinant of potency. Halogen atoms, particularly iodine, at the meta-position of the phenyl ring have been shown to be highly favorable for antimycobacterial efficacy. nih.gov
One study highlighted that 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide was the most active compound in an antituberculosis screening program, with an IC₉₀ of 0.819 µg/mL. nih.gov In another series, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity (72% inhibition), which also corresponded to the highest lipophilicity in the tested series. nih.govresearchgate.net This suggests a strong correlation between lipophilicity and antimycobacterial action in this class of compounds.
Beyond antimycobacterial agents, aminopyrazine derivatives have been explored as kinase inhibitors. In one study, a series of 2-aminopyrazine (B29847) derivatives were synthesized and evaluated for their antitumor activity, with compound 3e showing potent activity against H1975 and MDA-MB-231 cancer cell lines, superior to a known SHP2 inhibitor. nih.gov Similarly, N-substituted 3-aminopyrazine-2-carboxamides have been evaluated, where activity against Mycobacterium tuberculosis was found to be significant for the N-(2,4-dimethoxyphenyl) derivative. nih.gov
Table 1: Impact of Substituents on Biological Activity of Pyrazine-2-Carboxamide Derivatives
Stereochemical Influence on Activity
Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on a molecule's biological activity by governing its interaction with chiral biological targets like enzymes and receptors. mdpi.comnih.gov For a drug to be effective, it must fit precisely into its target's binding site, and different stereoisomers (enantiomers or diastereomers) of a chiral drug will interact differently, often leading to significant variations in potency and pharmacokinetics. mdpi.comnih.gov
While specific studies on the stereoisomers of this compound itself are not prevalent, the principles of stereochemical influence are universally applicable in medicinal chemistry. If a chiral center is introduced into a derivative, it is expected that one stereoisomer will exhibit higher activity than the other(s). This is because only one isomer will achieve the optimal orientation and set of interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding pocket.
Research on other complex heterocyclic compounds has demonstrated this principle clearly. For example, in a study on nature-inspired acivicin (B1666538) derivatives, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is highly stereoselective. mdpi.comnih.gov This highlights that for any derivative of this compound that is chiral, the separation and testing of individual stereoisomers would be a critical step in optimization to identify the most active and potent eutomer.
Correlation of Molecular Descriptors with Observed Biological Effects
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov This is achieved by calculating various molecular descriptors that quantify physicochemical properties and relating them to experimental data through statistical models. semanticscholar.orgimist.ma
For derivatives of pyrazine-2-carboxylic acid, a key molecular descriptor that has been repeatedly correlated with biological activity is lipophilicity , often expressed as log P (the logarithm of the partition coefficient between octanol (B41247) and water). nih.govmdpi.com Studies have shown that the inhibitory activity of pyrazine-2-carboxamides against photosynthetic electron transport and their antialgal effects are dependent on lipophilicity. nih.govresearchgate.net In some cases, this relationship is linear, where activity increases with log P. mdpi.com In other instances, a quasi-parabolic relationship is observed, where activity increases with log P up to an optimal point, after which further increases in lipophilicity lead to a decrease in activity. researchgate.net This decline can be due to poor solubility or unfavorable interactions at the target site.
Other important molecular descriptors in QSAR studies include:
Electronic Descriptors: These describe the electron distribution in a molecule (e.g., atomic charges, dipole moment) and are crucial for electrostatic or hydrogen-bonding interactions.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule (e.g., connectivity indices) that describe its size, shape, and degree of branching.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule (e.g., molecular volume, surface area).
A successful QSAR model can be highly valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts toward the most promising candidates. semanticscholar.orgmdpi.com
Table 2: Key Molecular Descriptors and Their Correlation with Biological Effects
Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom count, HAC). It provides an assessment of how efficiently a molecule's size is utilized to achieve potency. researchgate.netnih.gov
Formula: LE = (1.37 * pIC₅₀) / HAC
pIC₅₀ = -log(IC₅₀ in Molar)
HAC = Heavy Atom Count
Lipophilic Efficiency (LLE) , also known as LiPE, relates potency to lipophilicity (log P). It assesses whether an increase in potency is due to specific, favorable interactions or simply an increase in grease, which can lead to promiscuity and poor ADME properties. core.ac.ukyoutube.com An LLE value greater than 5 is often considered desirable for a drug candidate. nih.gov
Formula: LLE = pIC₅₀ - log P
These metrics are invaluable for comparing different chemical series and for guiding optimization. rgdscience.comnih.gov For example, when modifying a lead compound based on the this compound scaffold, a medicinal chemist would aim to introduce substituents that increase LLE, meaning potency is gained without a disproportionate increase in lipophilicity. researchgate.netcore.ac.uk This helps avoid "molecular obesity" and increases the probability of developing a successful drug. core.ac.uk
Table 3: Calculated Efficiency Metrics for Exemplary Pyrazine-2-Carboxamide Derivatives
Note: LE and LLE calculations are illustrative. pIC₅₀ is calculated from molar concentrations. Log P values are often calculated and can vary between algorithms. Activity data not given as IC₅₀ cannot be converted to pIC₅₀.
Advanced Applications and Future Research Directions
Methyl 6-aminopyrazine-2-carboxylate as a Versatile Synthetic Building Block
The chemical reactivity of this compound, stemming from its amino and carboxylate functionalities, positions it as a highly versatile building block in organic synthesis. These reactive sites allow for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
The amino group can readily undergo acylation, alkylation, and arylation reactions, while the methyl carboxylate can be hydrolyzed to the corresponding carboxylic acid or converted into amides. For instance, a similar compound, methyl 3-aminopyrazine-2-carboxylate, has been utilized as a key intermediate in the synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides. This process typically involves the initial formation of the methyl ester, followed by aminolysis with various amines to introduce structural diversity. This parallel chemistry underscores the potential of this compound to serve as a precursor for a wide array of derivatives with potential biological activities.
The pyrazine (B50134) core itself can also participate in various chemical reactions, further expanding its synthetic utility. The strategic functionalization of this scaffold can lead to the creation of novel compounds for screening in various biological assays.
Development of Chemical Probes and Imaging Agents
The development of chemical probes and imaging agents is crucial for understanding complex biological processes at the molecular level. The pyrazine scaffold is a common feature in many biologically active molecules, making its derivatives interesting candidates for the design of targeted probes. lifechemicals.com
While direct research on this compound as a chemical probe is not yet extensively documented, its structural motifs suggest a strong potential for such applications. The amino group provides a convenient handle for the attachment of reporter molecules, such as fluorophores or affinity tags, which are essential for visualizing and isolating biological targets.
Radiolabeling Strategies for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo. The development of novel PET radiotracers is a key area of research in nuclear medicine.
The pyrazine nucleus is present in several molecules that have been investigated as PET imaging agents. Although specific radiolabeling strategies for this compound have not been detailed in the literature, its structure is amenable to the incorporation of positron-emitting radionuclides. For example, the amino group could be a site for the introduction of a prosthetic group containing a radionuclide like fluorine-18. Future research could explore the development of efficient radiolabeling methods for this compound and its derivatives, paving the way for their evaluation as potential PET probes for various disease targets.
Integration into Materials Science and Engineering
The field of materials science is constantly seeking new molecular components to create functional materials with tailored properties. The rigid, aromatic nature of the pyrazine ring, combined with its coordinating atoms, makes pyrazine derivatives attractive for the construction of supramolecular assemblies and advanced materials.
Self-Assembly of Pyrazine Derivatives
The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Pyrazine derivatives have been shown to participate in self-assembly processes, forming a variety of ordered architectures. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, facilitating the formation of predictable intermolecular interactions. The planar nature of the pyrazine ring also promotes π-π stacking interactions, which can further direct the self-assembly process. Investigating the self-assembly behavior of this compound could lead to the discovery of new materials with interesting optical or electronic properties.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group in this compound make it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters connected by organic linkers.
Pyrazine-2-carboxylate (B1225951), a closely related molecule, has been extensively used as a linker in the synthesis of a rich variety of coordination polymers with diverse structures and properties. nih.gov These materials have shown potential applications in gas storage, separation, and catalysis. Similarly, aminopyrazine ligands have been employed in the construction of coordination polymers. mdpi.com The bifunctional nature of this compound, offering both nitrogen and oxygen donor sites, could lead to the formation of novel MOFs with unique topologies and functionalities. Future research in this area could focus on synthesizing and characterizing MOFs based on this ligand and exploring their potential applications.
Emerging Roles in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug development. This method involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized and grown into more potent drug candidates.
The pyrazine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved drugs. lifechemicals.com Its presence in a fragment library increases the chemical space explored and the probability of finding a hit. The pyrazine ring can act as a bioisostere for other aromatic systems like benzene (B151609) or pyridine (B92270) and its nitrogen atoms can participate in crucial hydrogen bonding interactions with protein targets. pharmablock.com
Design of Multi-Target Directed Ligands (MTDLs)
The design of Multi-Target Directed Ligands (MTDLs) is a contemporary and effective strategy in medicinal chemistry aimed at addressing complex, multifactorial diseases with a single chemical entity. nih.gov This approach moves beyond the traditional "one molecule, one target" paradigm to develop compounds capable of simultaneously modulating multiple biological targets involved in a disease's pathogenesis. jocpr.com this compound has emerged as a particularly useful structural foundation, or scaffold, for creating such MTDLs. Its inherent chemical properties and the ability to systematically modify its structure allow for the incorporation of various pharmacophores, yielding a single, hybrid molecule with a polypharmacological profile.
The pyrazine core is a "privileged scaffold" in drug discovery, and its derivatives have been investigated for a range of therapeutic applications. In the context of MTDL design, the aminopyrazine moiety offers several advantages. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the amino and carboxylate functional groups serve as versatile handles for synthetic elaboration. This allows medicinal chemists to strategically combine the aminopyrazine core with other molecular fragments known to interact with different biological targets. jocpr.com
A prominent area for the application of MTDLs based on pyrazine and similar heterocyclic scaffolds is in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov The complexity of Alzheimer's, which involves multiple pathological pathways such as cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau protein aggregation, and oxidative stress, makes it an ideal candidate for a multi-target approach. nih.govjneonatalsurg.com Research has demonstrated the design of pyrazine derivatives that act as multifunctional agents. nih.gov These molecules are engineered to, for example, inhibit cholinesterase enzymes (AChE and BuChE) to improve cognitive function while also inhibiting the aggregation of Aβ peptides and chelating metal ions that contribute to oxidative damage. nih.govnih.gov
In one research avenue, polysubstituted pyrazine derivatives were synthesized and evaluated for a range of activities relevant to Alzheimer's disease. nih.gov These compounds were tested for their antioxidant properties, their ability to inhibit the BACE-1 enzyme, prevent Aβ aggregation, and chelate metal ions. nih.gov One particular compound, designated A3B3C1, demonstrated potent, multifunctional activity and was found to act on the Nrf2/ARE signaling pathway, which boosts the expression of antioxidant proteins. nih.gov
The design process for these MTDLs often leverages computational tools like molecular docking and virtual screening to predict how a designed molecule will bind to its intended targets. jocpr.comjneonatalsurg.com This is followed by chemical synthesis and extensive biological evaluation to confirm the compound's multi-target profile and therapeutic potential. jocpr.com
The table below summarizes research findings on MTDLs developed from pyrazine-like scaffolds for Alzheimer's Disease, highlighting the diverse targets that can be engaged by a single molecule.
| Research Focus | Key Molecular Targets | Observed Multifunctional Effects | Citation |
| Polysubstituted Pyrazine Derivatives | BACE-1, Aβ Aggregation, Metal Ions, Nrf2/ARE Pathway | Showed antioxidant activity, inhibited Aβ self-aggregation, chelated metal ions, and protected cells from oxidative damage. | nih.gov |
| Pyrazolopyridine Hybrids | hAChE, hBuChE, GSK3β, Tau Aggregation, Aβ Aggregation, Metal Ions | Exhibited potent inhibition of cholinesterases and GSK3β, inhibited both Tau and Aβ aggregation, and chelated biometals. | nih.gov |
| Benzyl Piperazine Derivatives | Acetylcholinesterase (AChE), Beta-Amyloid (Aβ) Aggregation | Designed molecules showed strong binding affinities to both AChE and Aβ, suggesting dual-inhibitory potential. | jneonatalsurg.com |
Beyond neurodegenerative diseases, the MTDL strategy using scaffolds like aminopyrazines is being explored in oncology. For instance, derivatives of 3-aminopyrazine-2-carboxylic acid have been complexed with transition metals to create agents with significant anticancer activity. researchgate.net Similarly, quinazoline (B50416) derivatives, which share structural similarities with pyrazines, have been designed as multi-target inhibitors of carbonic anhydrase isoforms that are associated with tumors. nih.gov This approach aims to overcome drug resistance and improve therapeutic outcomes by simultaneously disrupting multiple pathways essential for cancer cell growth and survival.
Q & A
Q. What are the established synthetic routes for Methyl 6-aminopyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis often involves alkylation or coupling reactions. For example, alkylation of aromatic amines with agents like bis(2-chloroethyl)amine in sulfolane at elevated temperatures (e.g., 150 °C) has been used for analogous pyrazine derivatives . Catalytic hydrogenation (e.g., Pt/C under H₂) is critical for reducing nitro or cyano intermediates, with yields dependent on reaction time, temperature, and catalyst loading . Purification via recrystallization (e.g., using ethyl acetate or acetonitrile) improves purity, as described in multi-step syntheses of related compounds .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- LC-MS/HRMS : Essential for confirming molecular weights (e.g., HRMS (ESI+) with a mass accuracy of ±0.0001 Da) and detecting intermediates .
- NMR/IR Spectroscopy : ¹H/¹³C NMR resolves structural ambiguities, while IR identifies functional groups like ester carbonyls. Discrepancies between theoretical and experimental data require cross-validation with computational methods (e.g., DFT calculations) .
- X-ray crystallography : Tools like SHELXL and ORTEP-3 validate bond lengths, angles, and ring puckering, particularly for resolving stereochemistry in derivatives .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
The compound’s solubility is influenced by its aminopyrazine core and methyl ester group. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous stability may require pH control to prevent hydrolysis of the ester moiety. Stability studies under varying temperatures and light exposure are recommended .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
SHELX software is widely used for refining crystal structures, particularly for handling twinned data or low-resolution datasets. For example, ring puckering parameters (e.g., Cremer-Pople coordinates) quantify deviations from planarity in heterocyclic rings, aiding in conformational analysis . ORTEP-3 provides graphical visualization of thermal ellipsoids, critical for assessing disorder in crystal lattices .
Q. What strategies optimize the hydrogenation step in synthesizing this compound derivatives?
Catalytic hydrogenation with Pt/C under H₂ at 50 °C achieves high yields (e.g., 99% for nitro-to-amine reduction). Key variables include:
Q. How do substituents on the pyrazine ring alter the physicochemical and pharmacological properties of this compound?
Introducing polar groups (e.g., piperazine or hydroxyl) at the 6-position enhances water solubility and bioavailability. For example, N-benzylpiperazine derivatives show improved log P values and in vitro metabolic stability compared to the parent compound . Computational modeling (e.g., COSMO-RS) predicts solubility changes, while in vitro assays (e.g., PAMPA) assess permeability .
Q. How should researchers address contradictions in spectroscopic or crystallographic data for novel derivatives?
- Data reconciliation : Compare NMR/IR results with computational predictions (e.g., Gaussian for chemical shifts).
- Redundant refinement : Use multiple SHELXL cycles to resolve electron density mismatches in X-ray data .
- Impurity profiling : LC-MS with high-resolution columns identifies byproducts affecting spectral clarity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
